molecular formula C19H22N2O2S B4084884 3-(hydroxymethyl)-N-(4-phenoxyphenyl)piperidine-1-carbothioamide

3-(hydroxymethyl)-N-(4-phenoxyphenyl)piperidine-1-carbothioamide

Cat. No.: B4084884
M. Wt: 342.5 g/mol
InChI Key: MTROIGXNHBRXPK-UHFFFAOYSA-N
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Description

3-(hydroxymethyl)-N-(4-phenoxyphenyl)piperidine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both hydroxymethyl and phenoxyphenyl groups in the molecule suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxymethyl)-N-(4-phenoxyphenyl)piperidine-1-carbothioamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Hydroxymethyl Group: This step may involve the use of formaldehyde or other hydroxymethylating agents under controlled conditions.

    Attachment of the Phenoxyphenyl Group: This can be done through nucleophilic substitution reactions using phenoxyphenyl halides.

    Formation of the Carbothioamide Group: This step typically involves the reaction of the piperidine derivative with thiocarbamoyl chloride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-(hydroxymethyl)-N-(4-phenoxyphenyl)piperidine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbothioamide group can be reduced to form corresponding amines.

    Substitution: The phenoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Various halides or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield aldehydes or acids, while reduction of the carbothioamide group would yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperidine derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(hydroxymethyl)-N-(4-phenoxyphenyl)piperidine-1-carbothioamide would depend on its specific biological target. Generally, piperidine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the phenoxyphenyl group may enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(hydroxymethyl)-N-(4-methoxyphenyl)piperidine-1-carbothioamide
  • 3-(hydroxymethyl)-N-(4-chlorophenyl)piperidine-1-carbothioamide
  • 3-(hydroxymethyl)-N-(4-fluorophenyl)piperidine-1-carbothioamide

Uniqueness

The unique combination of the hydroxymethyl and phenoxyphenyl groups in 3-(hydroxymethyl)-N-(4-phenoxyphenyl)piperidine-1-carbothioamide may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with improved efficacy and selectivity for various applications.

Properties

IUPAC Name

3-(hydroxymethyl)-N-(4-phenoxyphenyl)piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c22-14-15-5-4-12-21(13-15)19(24)20-16-8-10-18(11-9-16)23-17-6-2-1-3-7-17/h1-3,6-11,15,22H,4-5,12-14H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTROIGXNHBRXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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